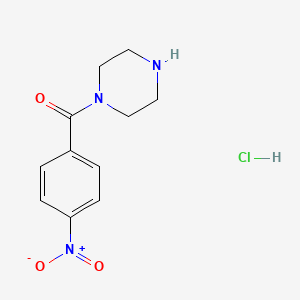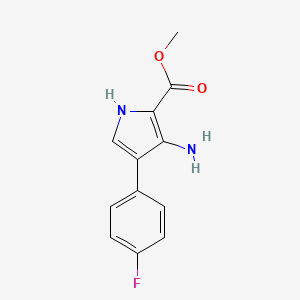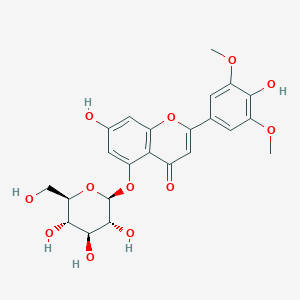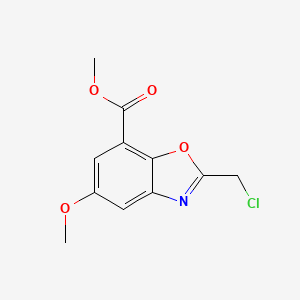
2-Chloropyridine-4-carboximidamide
Vue d'ensemble
Description
2-Chloropyridine-4-carboximidamide hydrochloride is a chemical compound with the CAS Number: 82019-89-4 . It has a molecular weight of 192.05 and is typically stored at room temperature . It is a powder in physical form .
Synthesis Analysis
A series of novel heterocyclic sulfonyl-carboximidamides were synthesized in satisfactory yields via condensation of heterocyclic methyl carbimidates with 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide .Molecular Structure Analysis
The molecular formula of this compound hydrochloride is C6H7Cl2N3 . The average mass is 192.046 Da and the monoisotopic mass is 191.001709 Da .Chemical Reactions Analysis
2-Chloropyridine is a chlorine derivative of pyridine and is used as an intermediate in many chemical reactions . The reactivity of 2-substituted pyridines is different from that of the parent molecule due to steric interactions during the breaking of the C–P bond .Physical And Chemical Properties Analysis
This compound hydrochloride is a powder in physical form . It has a molecular weight of 192.05 .Applications De Recherche Scientifique
Catalytic Applications and Polymer Synthesis
A notable application of derivatives of 2-Chloropyridine-4-carboximidamide is in catalysis. Specifically, these derivatives have been utilized as ligands for Zn(II) and Cu(II) complexes, which serve as catalysts for the copolymerization of carbon dioxide and epoxides to produce polycarbonates. This process is significant for creating environmentally friendly polymers with potential applications in various industries, demonstrating the versatility and importance of these compounds in green chemistry (Walther et al., 2006).
Synthesis of Novel Compounds with Biological Activity
Derivatives of this compound have been synthesized and evaluated for their biological activities. For instance, novel heterocyclic sulfonyl-carboximidamides were synthesized and showed some degree of tuberculostatic, antibacterial, and anticancer activities. This indicates the potential of these compounds in the development of new therapeutic agents (Gobis et al., 2013).
Molecular Structure and Interaction Studies
The study of the crystal structures of compounds related to this compound, such as N′-aminopyridine-2-carboximidamide, provides insights into their molecular configurations and interactions. These studies are crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions (Meva et al., 2017).
Synthesis of Antimicrobial and Anti-hyperglycemic Agents
Compounds derived from this compound have been investigated for their antimicrobial properties and potential to act as anti-hyperglycemic agents. This underscores the chemical's role in the development of new drugs targeting diabetes and infections, highlighting its importance in medicinal chemistry (Moustafa et al., 2021).
Environmental Applications
Research has also explored the photodegradation of 2-Chloropyridine in aqueous solutions, identifying intermediate products and assessing their genotoxicity. Such studies are vital for understanding the environmental impact of 2-Chloropyridine derivatives and developing strategies for mitigating pollution (Skoutelis et al., 2017).
Mécanisme D'action
While specific information on the mechanism of action for 2-Chloropyridine-4-carboximidamide was not found, it’s worth noting that many pyrimidines (a similar class of compounds) exhibit anti-inflammatory effects. Their mechanism of action often involves inhibiting the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
The safety information for 2-chloropyridine-4-carboximidamide hydrochloride indicates that it may be harmful if swallowed, and may cause skin irritation and serious eye damage . It may also cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
2-chloropyridine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-5-3-4(6(8)9)1-2-10-5/h1-3H,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONBKIBXOFXRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679086 | |
| Record name | 2-Chloropyridine-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765224-12-2 | |
| Record name | 2-Chloropyridine-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422392.png)



![4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1422398.png)

![2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide](/img/structure/B1422400.png)
![1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1422401.png)

![2-chloro-N-{2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}acetamide](/img/structure/B1422404.png)
![2-chloro-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1422406.png)
![2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1422410.png)

